molecular formula C17H16N6O3 B10868075 N-(1H-indol-6-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide

N-(1H-indol-6-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide

Cat. No.: B10868075
M. Wt: 352.3 g/mol
InChI Key: ZBXIPNISQAETPM-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:

  • The indole moiety (1H-indol-6-yl) is a fused bicyclic aromatic ring system, commonly found in natural products and pharmaceuticals.
  • The purine portion (3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)) is derived from adenine, a key component of DNA and RNA.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Enzymatic Synthesis:

Industrial Production::
  • Large-scale production often involves chemical synthesis using optimized conditions.
  • Precursor availability, yield, and cost-effectiveness influence industrial methods.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidative processes can modify the indole or purine moieties.

    Reduction: Reduction of the carbonyl groups may yield different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions.

    Common Reagents: Examples include strong acids, bases, and transition metal catalysts.

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

Compound X has diverse applications:

    Chemical Biology:

Mechanism of Action

    Targets: Compound X likely interacts with specific proteins or nucleic acids.

    Pathways: It may affect cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • Compound X’s uniqueness lies in its hybrid structure.
  • Similar Compounds:

Properties

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanamide

InChI

InChI=1S/C17H16N6O3/c1-23-15-14(16(25)22-17(23)26)20-12(21-15)4-5-13(24)19-10-3-2-9-6-7-18-11(9)8-10/h2-3,6-8,18H,4-5H2,1H3,(H,19,24)(H,20,21)(H,22,25,26)

InChI Key

ZBXIPNISQAETPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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